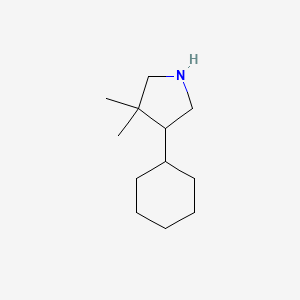

4-Cyclohexyl-3,3-dimethylpyrrolidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-Cyclohexyl-3,3-dimethylpyrrolidine”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular formula of “4-Cyclohexyl-3,3-dimethylpyrrolidine” is C12H23N. The molecular weight is 181.32 g/mol. The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

4-Cyclohexyl-3,3-dimethylpyrrolidine has been studied for its role in catalysis and chemical synthesis. A notable example is its involvement in Ni(I)-catalyzed reductive cyclization of 1,6-dienes, which allows the efficient synthesis of various pharmaceutical leads and precursors to drug candidates and pesticides, offering high trans diastereoselectivity (Kuang et al., 2017). Additionally, the compound has been used in the context of Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, employing cyclohexa-1,4-dienes as dihydrogen surrogates (Chatterjee & Oestreich, 2016).

Spectroscopic and Dynamical Studies

Comprehensive spectroscopic and dynamical studies have been conducted on 4-Cyclohexyl-3,3-dimethylpyrrolidine and its derivatives. These studies focus on dual excitation behavior involving proton vs. charge transfer processes, contributing significantly to the understanding of molecular interactions and fluorescence properties (Cheng et al., 2003).

Organocatalysis and Asymmetric Synthesis

The compound plays a role in organocatalysis, specifically in asymmetric synthesis. For instance, polystyrene-immobilized pyrrolidine, a derivative, has been developed as a highly efficient and recyclable organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins, showing high yields and excellent diastereoselectivities (Miao & Wang, 2008).

Material Science and Polymer Research

In the field of material science, derivatives of 4-Cyclohexyl-3,3-dimethylpyrrolidine have been used to synthesize novel polyimides with high transparency and solubility in common solvents. These polyimides are characterized by the incorporation of methyl, cyclohexane, and pyridine groups into their backbone, improving solubility and transparency of the resulting films (Yao et al., 2018).

Photochemistry and Solar Energy Applications

The compound and its derivatives have found applications in photochemistry, particularly in dye-sensitized solar cells (DSSCs). For instance, iridium complexes based on cyclohexenone derivates as ligands have shown promise as photosensitizers for DSSCs, extending absorption response and enabling efficient electron injection (Wang et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyclohexyl-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFHRTDBSXXZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyl-3,3-dimethylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

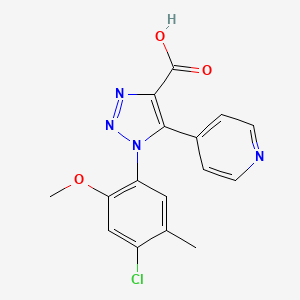

![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)

![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)